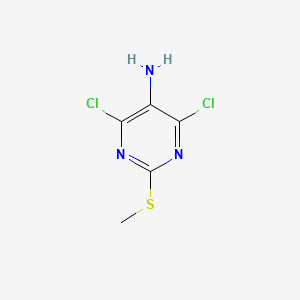

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a planar pyrimidine core with strategic substitution patterns that significantly influence its three-dimensional conformation. Based on crystallographic studies of closely related compounds, the pyrimidine ring maintains essential planarity with minimal deviation from the mean plane. The crystal structure analysis of similar dichloro-methylpyrimidine derivatives reveals that the largest deviation from the mean plane typically does not exceed 0.016 angstroms for nitrogen atoms, indicating the robust aromatic character of the heterocyclic system.

The methylthio group attachment at the 2-position introduces conformational flexibility through the carbon-sulfur-carbon torsion angle. Crystallographic data from related 2-methylthio pyrimidine compounds demonstrates that the methylthio group adopts specific orientations relative to the pyrimidine plane. The pyrimidine-methylthio torsion angle in structurally similar compounds measures approximately 5.7 degrees, indicating a slight out-of-plane twist that minimizes steric interactions while maintaining conjugative stabilization.

The presence of chlorine atoms at positions 4 and 6 creates a symmetric substitution pattern that influences the overall molecular geometry. These halogen substituents contribute to the molecular stability through their electron-withdrawing effects and participate in intermolecular interactions within the crystal lattice. The amino group at position 5 provides a site for hydrogen bonding interactions, which play a crucial role in determining the crystal packing arrangements and solid-state properties.

Intermolecular interactions within the crystal structure primarily involve carbon-hydrogen to nitrogen hydrogen bonds, forming characteristic inversion dimers that enclose ring motifs. These hydrogen bonding patterns create extended networks that stabilize the crystal structure and influence the physical properties of the compound. The formation of these dimeric arrangements through complementary hydrogen bonding represents a fundamental aspect of the solid-state organization of substituted pyrimidine derivatives.

Electronic Configuration and Quantum Chemical Calculations

The electronic configuration of this compound reflects the complex interplay between electron-withdrawing chlorine atoms, the electron-donating amino group, and the methylthio substituent. The molecular formula C₅H₅Cl₂N₃S indicates a molecular weight of approximately 210.09 grams per mole, with the electronic structure governed by the aromatic pyrimidine framework.

Quantum chemical calculations reveal significant electronic density redistribution due to the multiple substituents. The chlorine atoms at positions 4 and 6 exert strong electron-withdrawing effects through both inductive and resonance mechanisms, depleting electron density from the pyrimidine ring system. This electronic depletion is partially compensated by the amino group at position 5, which acts as an electron-donating substituent through its lone pair interactions with the aromatic system.

The methylthio group contributes to the electronic structure through sulfur-centered orbital interactions. The sulfur atom possesses lone pairs that can participate in conjugative interactions with the pyrimidine ring, while the methyl group provides mild electron-releasing effects. This combination creates a complex electronic environment that influences both the reactivity patterns and spectroscopic properties of the compound.

Computational studies of related pyrimidine derivatives suggest that the highest occupied molecular orbital primarily resides on the amino nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital extends across the chlorinated positions of the ring system. This orbital distribution pattern influences the compound's chemical reactivity and potential for various substitution reactions.

The electronic configuration also determines the compound's polar character and potential for intermolecular interactions. The presence of multiple heteroatoms creates significant dipole moments that influence solubility characteristics and crystal packing arrangements.

Comparative Analysis with Substituted Pyrimidine Analogues

Comparative structural analysis with related pyrimidine analogues provides valuable insights into the specific effects of different substitution patterns on molecular geometry and properties. The comparison encompasses several structurally related compounds, including 4,6-dichloro-2-(methylthio)pyrimidine, 5-amino-4,6-dichloro-2-methylpyrimidine, and 4,6-dichloro-5-methylpyrimidine.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | C₅H₄Cl₂N₂S | 195.06 g/mol | 38-44°C | No amino group, simpler electronic structure |

| 5-Amino-4,6-dichloro-2-methylpyrimidine | C₅H₅Cl₂N₃ | 178.02 g/mol | 70-75°C | Methyl instead of methylthio, higher melting point |

| 4,6-Dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 g/mol | Not specified | Neither amino nor methylthio groups |

| 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine | C₅H₅Cl₂N₃S | 210.09 g/mol | Not specified | Different chlorine positioning |

The absence of the amino group in 4,6-dichloro-2-(methylthio)pyrimidine results in a significantly lower melting point of 38-44°C compared to the amino-containing analogues. This difference highlights the crucial role of the amino group in establishing intermolecular hydrogen bonding networks that stabilize the crystal structure and elevate the melting point.

The replacement of the methylthio group with a simple methyl group in 5-amino-4,6-dichloro-2-methylpyrimidine leads to a melting point range of 70-75°C. This compound exhibits enhanced crystalline stability due to the absence of the more flexible sulfur-containing substituent, allowing for more efficient crystal packing arrangements.

Structural comparison reveals that the introduction of the methylthio group significantly influences the conformational flexibility and electronic properties. The sulfur atom provides additional sites for intermolecular interactions while introducing conformational degrees of freedom that are absent in purely carbon-substituted analogues.

The positioning of substituents also plays a critical role in determining overall properties. The 2,4-dichloro-6-(methylthio)pyrimidin-5-amine isomer demonstrates how different chlorine positioning affects both electronic distribution and steric interactions. The altered substitution pattern creates different hydrogen bonding possibilities and influences the overall molecular geometry.

Electronic property comparisons indicate that the combination of electron-withdrawing chlorine atoms with electron-donating amino groups creates a unique electronic environment. The methylthio group serves as a moderate electron-donating substituent that fine-tunes the overall electronic density distribution across the pyrimidine ring system.

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDZQZVTGOIZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine is a heterocyclic compound characterized by its pyrimidine ring structure, which includes two chlorine atoms and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular formula is C₆H₆Cl₂N₄S, with a molecular weight of 207.1 g/mol. The presence of chlorine and sulfur atoms contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily as an antibacterial agent. Studies have shown its efficacy against various bacterial strains, suggesting its potential for use in treating microbial infections. Additionally, derivatives of this compound have been explored for their anti-inflammatory properties.

Key Biological Activities

- Antibacterial Activity : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for antibiotic development.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The compound's structure allows it to engage with enzymes or receptors involved in cellular processes, potentially inhibiting their function and leading to antibacterial effects.

Research Findings and Case Studies

Several studies have investigated the biological properties of this compound and its derivatives:

-

Antibacterial Studies :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.

- Another study focused on the synthesis of related pyrimidine derivatives, which showed enhanced antibacterial properties compared to the parent compound.

-

Anti-inflammatory Research :

- Research on derivatives indicated that modifications to the methylthio group could enhance anti-inflammatory effects, suggesting a pathway for developing new therapeutic agents targeting inflammation.

Data Tables

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Two Cl atoms, methylthio group | Antibacterial | |

| 4-Chloro-2-(methylthio)-5-pyrimidineamine | Lacks one Cl atom | Less reactive | |

| 4,6-Difluoro-2-(methylthio)-5-pyrimidineamine | Fluorine substituents | Different activity profile |

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Nitrification : Introduction of nitro groups.

- Cyclization with Thiourea : Formation of the pyrimidine ring.

- Methylation : Addition of methyl groups.

- Chlorination : Use of phosphorus oxychloride to introduce chlorine atoms.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine exhibits potent antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness comparable to established antibiotics. This makes it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. Its mechanism of action may involve interference with DNA synthesis or cellular signaling pathways associated with tumor growth . The specific pathways affected are still under investigation, but preliminary results are promising.

Inhibitors of Enzymatic Activity

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could lead to applications in cancer therapy and as an antimicrobial agent .

Agrochemical Applications

Herbicide Development

Due to its structural characteristics, this compound is being explored for use as a herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control strategies. Research is ongoing to evaluate its selectivity and efficacy against various weed species .

Case Studies

Comparison with Similar Compounds

Table 1: Key Compounds and Their Substituents

Spectroscopic and Crystallographic Comparisons

NMR Data :

- The NH₂ protons in the target compound resonate at δ 7.50 ppm (DMSO-d₆), similar to B6 (δ 7.50 ppm) but distinct from benzylthio analogs, where aromatic protons dominate .

- The methylthio group’s ¹³C signal appears at δ 19.03 ppm, whereas the methyl group in 4,6-dichloro-2-methylpyrimidin-5-amine resonates at δ 22–25 ppm .

Crystal Packing :

- 4,6-Dichloro-5-methoxypyrimidine () forms Cl···N interactions (3.094–3.100 Å) stabilizing its crystal lattice, a feature absent in the target compound due to steric hindrance from the methylthio group .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are critical. For example, and NMR can resolve substituent positions (e.g., methylthio groups and chlorine atoms), as demonstrated for related pyrimidine derivatives . Elemental analysis (C, H, N, Cl, S) validates stoichiometry, with deviations ≤0.5% indicating purity . Mass spectrometry (EI-MS) further confirms molecular weight via [M] peaks .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Answer: Reaction conditions (solvent, temperature, catalyst) must be systematically varied. For instance, yields up to 81% were achieved for analogous compounds using DMSO as a solvent and controlled heating (e.g., 159–161°C melting point confirmation) . Purification via recrystallization or column chromatography is recommended, guided by TLC monitoring.

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Answer: Byproducts may arise from incomplete chlorination or side reactions at the pyrimidine ring. Analytical techniques like HPLC or GC-MS identify impurities. For example, residual solvents or unreacted intermediates (e.g., allyl or propargyl precursors) are removed via vacuum distillation or selective extraction .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

- Answer: X-ray crystallography reveals that short Cl···N contacts (3.09–3.10 Å) stabilize the crystal lattice through non-covalent interactions, forming a 3D framework . These interactions may affect solubility, melting point, and stability. Computational modeling (e.g., DFT) can quantify interaction energies and predict bulk properties .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrimidine derivatives, Fukui indices and Mulliken charges identify reactive positions (e.g., chlorine atoms at C4/C6) . Solvent effects are modeled using polarizable continuum models (PCMs) .

Q. How can crystallographic data inform the design of derivatives with enhanced biological activity?

- Answer: Crystal structure analysis (e.g., torsion angles, planarity) guides steric and electronic modifications. For example, planar pyrimidine rings favor π-stacking in enzyme binding pockets, while substituents like methylthio groups enhance lipophilicity . Structure-activity relationships (SAR) are refined using docking studies and comparative crystallography of analogs .

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Answer: Cross-validation with multiple techniques is essential. Conflicting NMR signals may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or X-ray diffraction provides clarity . For elemental analysis discrepancies (<1% deviation), repeat trials under inert atmospheres minimize oxidation .

Methodological Frameworks

Q. How to integrate experimental findings with theoretical models in a research proposal?

- Answer: Align hypotheses with established theories (e.g., Hammond’s postulate for reaction mechanisms) and use computational tools (DFT, MD simulations) to bridge experimental observations. For example, correlate Cl···N interaction energies from crystallography with DFT-derived electrostatic potentials . Reference prior SAR studies to justify derivative designs .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Answer: Document reaction parameters (time, temperature, molar ratios) meticulously. Use internal standards (e.g., deuterated solvents for NMR) and calibrate instruments (e.g., DSC for melting points). Publish raw data (XRD cif files, NMR spectra) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.